L-Cystine-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

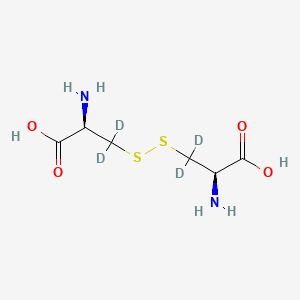

L-Cystine-d4 is a deuterium-labeled form of L-Cystine, an amino acid and intracellular thiol that plays a critical role in the regulation of cellular processes. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Cystine-d4 is synthesized through the deuteration of L-Cystine. The process involves the replacement of hydrogen atoms in L-Cystine with deuterium atoms. This can be achieved through various chemical reactions, including catalytic exchange reactions in the presence of deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation followed by chemical deuteration. Microorganisms such as Escherichia coli are used to produce L-Cystine, which is then subjected to deuteration processes to obtain this compound .

Analyse Des Réactions Chimiques

Types of Reactions

L-Cystine-d4 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form cysteic acid.

Reduction: It can be reduced to form L-Cysteine-d4.

Substitution: Various substitution reactions can occur, particularly involving the thiol groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Cysteic acid.

Reduction: L-Cysteine-d4.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

L-Cystine-d4 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.

Biology: Helps in understanding the role of cystine in cellular processes and its metabolism.

Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of cystine in the body.

Industry: Employed in the production of deuterated compounds for various applications

Mécanisme D'action

L-Cystine-d4 exerts its effects primarily through its role as a precursor for the synthesis of glutathione, a major antioxidant in the body. It helps in maintaining redox balance and protecting cells from oxidative stress. The deuterium labeling allows for precise tracking and quantification in metabolic studies .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Cystine: The non-deuterated form of L-Cystine-d4.

L-Cysteine: The reduced form of L-Cystine.

N-Acetylcysteine: A derivative of L-Cysteine with additional acetyl groups

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research applications where accurate quantification and tracking of metabolic pathways are essential .

Activité Biologique

L-Cystine-d4 is a deuterated form of the amino acid cystine, which plays a crucial role in various biological processes. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and potential therapeutic applications. The findings are supported by diverse research studies and data tables.

Overview of this compound

This compound is a stable isotope-labeled version of cystine, containing four deuterium atoms. This modification allows researchers to trace its metabolic pathways with enhanced precision due to the distinct mass difference it creates. Cystine itself is formed from the oxidation of two cysteine molecules and is vital for protein synthesis and as an antioxidant in biological systems.

Pharmacokinetics

Recent studies have evaluated the pharmacokinetics of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method developed for quantifying this compound demonstrated high sensitivity and specificity with a lower limit of quantification (LLOQ) of 5 ng/mL in plasma. The absolute bioavailability was found to be dose-dependent, with values of 18.6%, 15.1%, and 25.6% at doses of 25, 50, and 100 mg/kg, respectively .

Distribution Profiles

The distribution of this compound across various tissues was assessed after intravenous (i.v.) and intragastric (i.g.) administration:

| Administration Route | Plasma Concentration | Liver Concentration | Brain Concentration | Other Tissues |

|---|---|---|---|---|

| Intravenous | High | Low | Very Low | Moderate |

| Intragastric | High | Moderate | Low | Low |

This data indicates that while this compound achieves high plasma levels post-administration, its penetration into the brain and liver is limited .

Metabolic Pathways

This compound participates in several metabolic pathways crucial for maintaining cellular functions:

- Antioxidant Defense : Cystine plays a role in synthesizing glutathione, a critical antioxidant that protects cells from oxidative stress.

- Protein Synthesis : As a building block for proteins, cystine is essential for various physiological processes.

- Detoxification : It contributes to detoxifying harmful substances within the body by participating in conjugation reactions.

The incorporation of deuterium allows researchers to track these pathways more effectively, providing insights into how this compound interacts with other biomolecules .

Nutritional Therapy

Clinical trials have highlighted the benefits of cysteine (and by extension, cystine) in various therapeutic contexts:

- Severe Malnutrition : In children with severe edematous malnutrition, supplementation with cysteine has been shown to restore glutathione levels rapidly .

- Cardiovascular Health : Studies indicate that cysteine supplementation can reduce the risk of cardiovascular events in patients recovering from strokes .

Antioxidant Properties

The antioxidant properties of this compound have been demonstrated in several studies:

Propriétés

Formule moléculaire |

C6H12N2O4S2 |

|---|---|

Poids moléculaire |

244.3 g/mol |

Nom IUPAC |

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxy-1,1-dideuterioethyl]disulfanyl]-3,3-dideuteriopropanoic acid |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i1D2,2D2 |

Clé InChI |

LEVWYRKDKASIDU-DFMORDAJSA-N |

SMILES isomérique |

[2H]C([2H])([C@@H](C(=O)O)N)SSC([2H])([2H])[C@@H](C(=O)O)N |

SMILES canonique |

C(C(C(=O)O)N)SSCC(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.